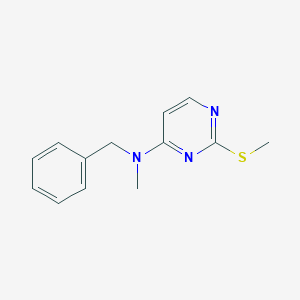

N-benzyl-N-methyl-2-(methylsulfanyl)pyrimidin-4-amine

Description

N-Benzyl-N-methyl-2-(methylsulfanyl)pyrimidin-4-amine is a pyrimidine derivative featuring a methylsulfanyl (-SMe) group at position 2 and a benzyl-methylamine substituent at position 4.

Properties

IUPAC Name |

N-benzyl-N-methyl-2-methylsulfanylpyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3S/c1-16(10-11-6-4-3-5-7-11)12-8-9-14-13(15-12)17-2/h3-9H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCVYCZHKOHYMKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C2=NC(=NC=C2)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-N-methyl-2-(methylsulfanyl)pyrimidin-4-amine typically involves multiple steps:

Starting Materials: Benzylidene acetones and ammonium thiocyanates.

Ring Closure and Aromatization: These steps form the pyrimidine ring.

S-methylation: Introduction of the methylsulfanyl group.

Oxidation: Conversion to methylsulfonyl compounds.

Formation of Guanidines: Reaction with suitable amines.

Industrial Production Methods:

Types of Reactions:

Oxidation: The compound can undergo oxidation to form sulfoxides and sulfones.

Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring.

Reduction: Reduction of the pyrimidine ring can yield dihydropyrimidine derivatives.

Common Reagents and Conditions:

Oxidation: 3-chloroperoxybenzoic acid in dichloromethane at 0°C.

Substitution: Various nucleophiles under basic conditions.

Reduction: Hydrogenation using palladium on carbon.

Major Products:

Sulfoxides and Sulfones: From oxidation.

Substituted Pyrimidines: From nucleophilic substitution.

Dihydropyrimidines: From reduction.

Scientific Research Applications

Medicinal Chemistry

N-benzyl-N-methyl-2-(methylsulfanyl)pyrimidin-4-amine has shown promise in various medicinal applications:

- Antitrypanosomal Activity : Research indicates potential effectiveness against Trypanosoma brucei, the causative agent of sleeping sickness.

- Antiplasmodial Activity : The compound has been evaluated for its ability to inhibit Plasmodium falciparum, the parasite responsible for malaria .

Biological Studies

The compound is utilized in biological assays to explore its effects on various molecular targets:

- Enzyme Inhibition : Investigations into its mechanism of action suggest it may inhibit enzymes involved in nucleic acid synthesis, although specific targets are still under study .

- COX Inhibition : Similar pyrimidine derivatives have been explored as COX inhibitors, with implications for anti-inflammatory therapies .

Chemical Research

As a building block in synthetic chemistry, this compound can serve as a precursor for more complex molecules:

- Synthesis of Analogues : The compound's structure allows for modifications that can lead to new derivatives with enhanced biological activity .

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of this compound:

- Antitrypanosomal Studies : A study demonstrated significant antitrypanosomal activity, suggesting potential for drug development against sleeping sickness .

- COX Inhibition Research : Other research focused on related pyrimidine compounds showed promising results in inhibiting COX enzymes, indicating similar potential for N-benzyl-N-methyl derivatives .

- Synthetic Pathways : Recent advancements in synthetic methodologies highlight efficient routes to produce this compound and its analogues, enhancing accessibility for research purposes .

Mechanism of Action

The exact mechanism of action for N-benzyl-N-methyl-2-(methylsulfanyl)pyrimidin-4-amine is not fully understood. it is believed to interact with specific molecular targets, potentially inhibiting enzymes or interfering with nucleic acid synthesis .

Comparison with Similar Compounds

Key Observations :

- In contrast, nitro-triazole () introduces strong electron-withdrawing effects, which may alter reactivity or binding.

- Position 4 : The N-benzyl-N-methyl group in the target compound increases lipophilicity compared to chlorophenyl () or methoxyphenyl () analogs.

- Scaffold Variations : Pyrrolo-pyrimidines () and pyrazolo-pyrimidines () exhibit distinct ring systems that influence solubility and target specificity.

Physicochemical Properties

Experimental data from analogs suggest trends:

Notes:

- The benzyl group in the target compound likely reduces water solubility compared to methoxyphenyl derivatives (e.g., ), which exhibit improved solubility due to polar methoxy (-OMe) groups.

- Methylsulfanyl substituents generally confer moderate metabolic stability but may undergo oxidation to sulfoxides or sulfones.

Anticancer Potential

- Pyrrolo-Pyrimidines (): Demonstrated nanomolar GI₅₀ values against cancer cells by inhibiting tubulin polymerization. The methoxyphenyl group enhances water solubility and overcomes P-glycoprotein-mediated resistance.

- Nitro-Triazole Analog (1d) : No direct activity reported, but nitro groups in pyrimidines are often associated with antiproliferative or antimicrobial effects.

Kinase Inhibition

Antimicrobial Activity

- Chlorophenyl Analog () : Halogen substituents (Cl) are linked to enhanced antimicrobial activity due to increased membrane penetration and target affinity.

Biological Activity

N-benzyl-N-methyl-2-(methylsulfanyl)pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and comparative studies with similar compounds.

This compound is synthesized through a series of chemical reactions that include:

- Starting Materials : Benzylidene acetones and ammonium thiocyanates.

- Key Steps :

- Ring closure and aromatization to form the pyrimidine ring.

- S-methylation to introduce the methylsulfanyl group.

- Oxidation to yield methylsulfonyl derivatives.

The compound can also undergo various reactions such as oxidation, substitution, and reduction, leading to diverse derivatives with unique biological properties.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been evaluated against various bacterial strains, showing significant inhibition of growth. The exact mechanism involves interference with cellular processes, potentially through enzyme inhibition or disruption of nucleic acid synthesis.

Anticancer Properties

The compound has demonstrated anticancer activity in several studies. For instance, it was tested against various cancer cell lines, revealing dose-dependent growth inhibition. The mechanism appears to involve the inhibition of specific kinases linked to cancer progression, similar to other pyrimidine derivatives .

Antitrypanosomal and Antiplasmodial Activities

This compound has shown potential as a lead compound for antitrypanosomal and antiplasmodial therapies. Preliminary assays indicate effective inhibition of Trypanosoma brucei and Plasmodium falciparum, suggesting a promising avenue for drug development against these pathogens .

The precise mechanism of action for this compound is still under investigation. However, it is believed to interact with specific molecular targets, inhibiting enzymes critical for cellular functions such as DNA replication and protein synthesis. This interaction may lead to apoptosis in cancer cells or cell cycle arrest, contributing to its anticancer effects .

4. Comparative Studies

To understand its biological activity better, comparisons with other similar compounds have been made:

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| 2-Aminopyrimidine Derivatives | Antimicrobial, Anticancer | Enzyme inhibition |

| 4-Hydroxy-2-quinolones | Antimicrobial | Disruption of nucleic acid synthesis |

| N-Benzyl-N-methylpyrimidine Derivatives | Antitrypanosomal | Inhibition of metabolic pathways |

This compound stands out due to its unique substitution pattern that imparts distinct chemical and biological properties compared to other pyrimidine derivatives .

5. Case Studies and Research Findings

Several case studies highlight the efficacy of this compound:

- Study on Anticancer Activity : In vitro studies demonstrated that the compound inhibited the proliferation of multiple cancer cell lines with an IC50 value comparable to established anticancer drugs .

- Antimicrobial Testing : A series of assays against Gram-positive and Gram-negative bacteria indicated a broad-spectrum antimicrobial effect, suggesting its potential as a therapeutic agent in infectious diseases.

- In Vivo Studies : Animal models have shown promising results for both antitrypanosomal and antiplasmodial activities, warranting further exploration in clinical settings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.